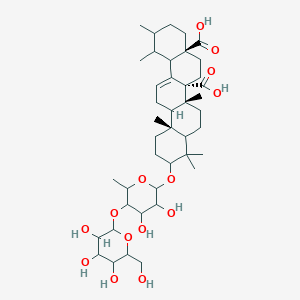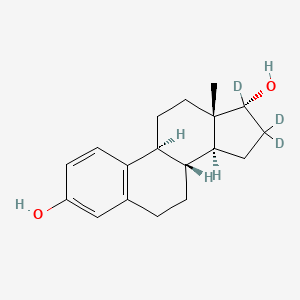
Alpha-Estradiol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Estradiol-d3, also known as Alfatradiol-d3 or Epiestradiol-d3, is a deuterium-labeled form of Alpha-Estradiol. Alpha-Estradiol is a stereoisomer of the hormone 17β-estradiol, which is a naturally occurring estrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of estrogens, as well as their biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-Estradiol-d3 involves the incorporation of deuterium atoms into the Alpha-Estradiol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the catalytic hydrogenation of Alpha-Estradiol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to monitor the incorporation of deuterium and to ensure the quality of the compound.
化学反応の分析
Types of Reactions
Alpha-Estradiol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.
Substitution: This involves the replacement of functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used to study the metabolic pathways and biological effects of estrogens.
科学的研究の応用
Alpha-Estradiol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of estrogen metabolism and pharmacokinetics.
Biology: Helps in understanding the role of estrogens in cellular processes and signaling pathways.
Medicine: Used in research on hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: Employed in the development of new pharmaceuticals and in the study of endocrine-disrupting chemicals.
作用機序
Alpha-Estradiol-d3 exerts its effects by binding to estrogen receptors, including estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes. This leads to various biological effects, including regulation of gene expression, cell proliferation, and differentiation.
類似化合物との比較
Similar Compounds
17β-Estradiol: The most potent naturally occurring estrogen, with high affinity for estrogen receptors.
17α-Estradiol: A stereoisomer of 17β-estradiol with lower estrogenic activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness of Alpha-Estradiol-d3
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of estrogens. The presence of deuterium also affects the compound’s stability and reactivity, providing insights into the biological effects of estrogens.
特性
分子式 |
C18H24O2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i7D2,17D |
InChIキー |
VOXZDWNPVJITMN-JCNODAHJSA-N |
異性体SMILES |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



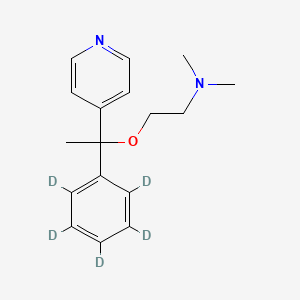
![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)

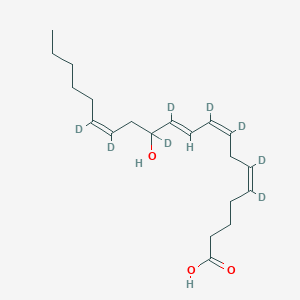

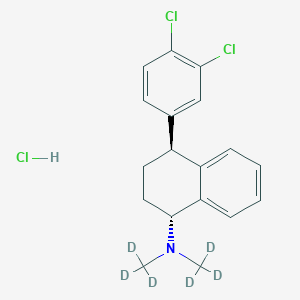
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12430693.png)

![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)
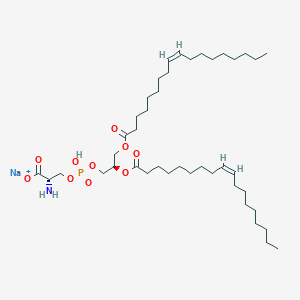
![N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B12430720.png)

